1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
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Overview
Description
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the class of chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. This compound is characterized by the presence of furan, phenyl, and pyrrole rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran or 2-acetylpyrrole with substituted benzaldehydes under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics and inducing cell cycle arrest in the M phase . This leads to the formation of abnormal spindles and ultimately results in apoptotic cell death .
Comparison with Similar Compounds
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-3-(4-methoxyphenyl)-1-(2-furyl)prop-2-en-1-one: This compound also exhibits significant antimicrobial and anticancer activities but differs in the substituents on the phenyl and furan rings.
(E)-3-(4-nitrophenyl)-1-(2-thienyl)prop-2-en-1-one: This compound contains a thiophene ring instead of a furan ring and shows different biological activities.
(E)-3-(4-chlorophenyl)-1-(2-pyridyl)prop-2-en-1-one: This compound has a pyridine ring and exhibits unique chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Properties
CAS No. |
676256-03-4 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-16(17-9-5-11-20-17)12-14(15-8-4-10-18-15)13-6-2-1-3-7-13/h1-12,18H |
InChI Key |
VNWNAXKTITXESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CO2)C3=CC=CN3 |
Origin of Product |
United States |
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